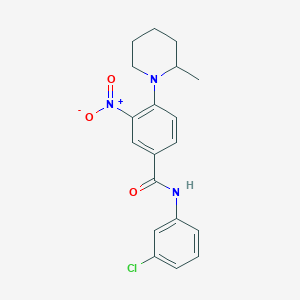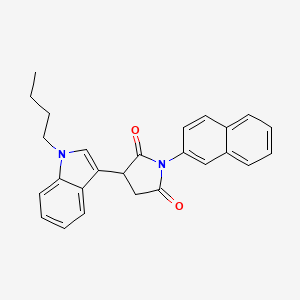![molecular formula C24H16BrNO4 B4140980 2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140980.png)
2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción general
Descripción
2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of dihydrochromenopyrroles, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies suggest that this compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit a range of other biochemical and physiological effects. Studies have demonstrated that this compound exhibits potent antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases. It has also been shown to exhibit anti-inflammatory activity, which may have applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research. Another potential direction is the identification of the specific molecular targets of this compound, which could help to elucidate its mechanism of action and facilitate the development of more targeted cancer therapies. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases.
Aplicaciones Científicas De Investigación
2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-benzyl-7-bromo-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrNO4/c25-16-8-11-19-18(12-16)22(28)20-21(15-6-9-17(27)10-7-15)26(24(29)23(20)30-19)13-14-4-2-1-3-5-14/h1-12,21,27H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYHSBVVGYXMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-7-bromo-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4140914.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4140915.png)
![2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140922.png)


![N-(3-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4140932.png)
![1-(4-ethylphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140935.png)
![4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4140938.png)
![3,4-dimethoxy-N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]benzamide](/img/structure/B4140954.png)
![N-(3-chlorophenyl)-4-[2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4140961.png)
![2-[(3-amino-2-bromo-6-fluoro-4-nitrophenyl)amino]ethanol](/img/structure/B4140983.png)
![N-(2-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4140991.png)
![N-methyl-N-(2-phenyl-1-{1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}ethyl)-3-thiophenecarboxamide](/img/structure/B4140999.png)
![2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4141001.png)